Unlocking Nature's Arsenal: A Technical Guide to the Anti-Tuberculosis Potential of Eurycoma longifolia Quassinoids
Unlocking Nature's Arsenal: A Technical Guide to the Anti-Tuberculosis Potential of Eurycoma longifolia Quassinoids
Foreword: The Imperative for Novel Anti-Tuberculosis Therapeutics
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This escalating crisis underscores the urgent need for innovative therapeutic strategies, including the exploration of natural product scaffolds that have historically been a rich source of new medicines.[3][4] The plant kingdom, in particular, offers a vast reservoir of chemical diversity, presenting untapped opportunities for the discovery of novel anti-tubercular agents.[3] This guide delves into the scientific rationale and technical methodologies for investigating the anti-tuberculosis activity of quassinoids derived from Eurycoma longifolia, a plant with a long history in traditional medicine.
Introduction: Eurycoma longifolia - From Traditional Remedy to Scientific Scrutiny
Eurycoma longifolia Jack, a member of the Simaroubaceae family, is a flowering plant native to Southeast Asia, where it is commonly known as 'Tongkat Ali'.[5] Traditionally, decoctions of its roots have been used to treat a variety of ailments, including fever, malaria, and glandular swelling.[5] This ethnobotanical background provides a compelling starting point for the scientific investigation of its bioactive constituents, particularly against infectious diseases like tuberculosis. The plant is a rich source of various classes of bioactive compounds, with quassinoids being the most characteristic and pharmacologically significant.[6] Quassinoids are a group of highly oxygenated, degraded triterpenoids known for a wide array of biological activities, including potent cytotoxic and antimalarial effects.[6][7]
The Chemistry of Eurycoma longifolia: A Focus on Quassinoids
The roots of E. longifolia are a prolific source of structurally diverse quassinoids.[8][9] These C20 triterpenoid derivatives are responsible for the characteristic bitter taste of the plant and are believed to be the primary contributors to its pharmacological effects. Prominent quassinoids isolated from E. longifolia include eurycomanone, eurycomanol, 13α(21)-epoxyeurycomanone, and pasakbumin A.[8][10][11] The isolation and characterization of these compounds are pivotal for systematic pharmacological evaluation.
Workflow for Quassinoid Isolation and Characterization
The following diagram and protocol outline a standard methodology for the extraction, fractionation, and purification of quassinoids from E. longifolia root material.[5][8]
Caption: Workflow for the isolation and identification of quassinoids.
Detailed Protocol for Quassinoid Isolation
-
Extraction:
-
Air-dry and powder the roots of Eurycoma longifolia.
-
Extract the powdered root material (e.g., 500 g) exhaustively with 95% ethanol (e.g., 4 x 2.0 L) at 40°C under sonication to enhance extraction efficiency.[8]
-
Combine the ethanol extracts and concentrate under reduced pressure to yield a crude syrup.[8]
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity: first with petroleum ether (to remove non-polar constituents), then with ethyl acetate, and finally with n-butanol.[5][8] The majority of quassinoids will typically be found in the ethyl acetate and n-butanol soluble fractions.
-
-
Fractionation:
-
Subject the dried ethyl acetate-soluble extract to silica gel column chromatography.
-
Elute the column with a gradient solvent system, such as chloroform-methanol, starting from 100% chloroform and gradually increasing the methanol concentration to 100%.[5]
-
Collect the eluate in multiple fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Subject the fractions showing promising TLC profiles to further chromatographic steps.
-
Utilize Sephadex LH-20 column chromatography (size exclusion) with a solvent system like methanol to separate compounds based on their molecular size.[5]
-
Perform final purification of sub-fractions using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradients).[5]
-
-
Structural Elucidation:
-
Determine the chemical structures of the isolated pure compounds using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]
-
If suitable crystals can be obtained, perform X-ray crystallography for unambiguous determination of the absolute configuration.[5]
-
Anti-Tuberculosis Activity of E. longifolia Quassinoids
While many quassinoids have been evaluated for their cytotoxic effects against cancer cells, specific data on their activity against M. tuberculosis is more limited. However, compelling evidence has emerged for the anti-TB potential of at least one key quassinoid, pasakbumin A.
Pasakbumin A: A Host-Directed Therapeutic Candidate
A pivotal study revealed that pasakbumin A exhibits significant anti-tuberculosis activity not by directly killing the bacteria, but by modulating the host immune response—a concept known as host-directed therapy (HDT).[10] Pasakbumin A was found to inhibit the intracellular growth of Mtb within macrophages.[10]
Key Findings on Pasakbumin A's Activity:
-
Inhibition of Intracellular Mtb Growth: Pasakbumin A significantly suppresses the replication of virulent Mtb (H37Rv strain) inside infected mouse macrophages.[10]
-
Low Cytotoxicity: Importantly, pasakbumin A shows minimal cytotoxicity towards the host macrophages, suggesting a favorable safety profile for a host-targeted agent.[10]
-
Synergistic Effect with Rifampicin: When combined with the first-line anti-TB drug rifampicin, pasakbumin A potentiates the killing of intracellular Mtb.[10][12] This synergy is a critical attribute for any new anti-TB compound, as combination therapy is the cornerstone of tuberculosis treatment.
Mechanism of Action: Induction of Autophagy
The primary mechanism behind pasakbumin A's anti-mycobacterial effect is the induction of autophagy in infected macrophages.[10] Autophagy is a cellular self-degradation process that plays a crucial role in innate immunity by eliminating intracellular pathogens. M. tuberculosis is known to evade this host defense mechanism to survive within macrophages. Pasakbumin A restores the host's ability to clear the infection by enhancing this pathway.
This induction of autophagy is mediated through the activation of key signaling pathways within the macrophage:
-
ERK1/2 Signaling: Pasakbumin A treatment leads to the phosphorylation (activation) of Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[10]
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is also activated, as evidenced by the increased phosphorylation of IκB-α and the NF-κB p65 subunit.[10]
The convergence of these signaling events promotes the formation of autophagosomes, which engulf and degrade the intracellular mycobacteria.
Caption: Pasakbumin A's mechanism of action in macrophages.
Experimental Protocols for Anti-Tuberculosis Evaluation
The following protocols are foundational for screening and characterizing natural products for anti-tuberculosis activity.
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against replicating M. tuberculosis.[13]
Principle: The assay uses the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink upon reduction by metabolically active cells. Inhibition of growth is therefore indicated by the absence of a color change.
Step-by-Step Protocol:
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.
-
Plate Setup:
-
Dispense 100 µL of sterile deionized water into all outer wells of a 96-well microtiter plate to minimize evaporation.
-
Add 100 µL of 7H9 broth to the inner wells.
-
Perform serial two-fold dilutions of the test compound (e.g., isolated quassinoid) directly in the plate, typically starting from a concentration of 100 µg/mL.
-
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the test compound, bringing the final volume to 200 µL. Include drug-free wells as growth controls and wells with a known anti-TB drug (e.g., isoniazid) as a positive control.
-
Incubation: Seal the plates with paraffin film and incubate at 37°C for 7 days.
-
Assay Development:
-
Add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
-
Reading Results: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Cytotoxicity Assay and Selectivity Index (SI) Determination
To assess the therapeutic potential, the cytotoxicity of the active compounds against mammalian cells must be determined. The Selectivity Index (SI) provides a measure of the compound's specificity for the pathogen.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Step-by-Step Protocol:
-
Cell Culture: Seed a mammalian cell line (e.g., RAW 264.7 macrophages or HEK293 human embryonic kidney cells) in a 96-well plate at a density of ~5,000 cells per well and incubate for 24 hours.[14][15]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48 hours.[14]
-
MTT Addition: Add 50 µL of MTT solution (2.5 mg/mL in PBS) to each well and incubate for 2 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index is then calculated as: SI = CC50 / MIC . A higher SI value (typically >10) is desirable, indicating greater selectivity for the mycobacteria over host cells.[3]
Synergy Testing: The Checkerboard Method
This method is used to quantify the interaction between two compounds (e.g., a quassinoid and a first-line TB drug).
Principle: The MIC of each drug is determined alone and in combination with the other. The Fractional Inhibitory Concentration (FIC) index is then calculated to define the nature of the interaction.
Step-by-Step Protocol:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: Inoculate the plate with M. tuberculosis as described for the MABA and incubate for 7 days.
-
Assay Development: Develop the assay using Alamar Blue as previously described.
-
FIC Calculation:
-
Determine the MIC of each drug alone and the MIC of each drug in the presence of the other.
-
Calculate the FIC for each drug: FIC A = (MIC of A in combination) / (MIC of A alone); FIC B = (MIC of B in combination) / (MIC of B alone).
-
Calculate the FIC Index (FICI): FICI = FIC A + FIC B .[16]
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Indifference (Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[16]
-
Data Summary and Interpretation
The following table summarizes the known biological activities of key quassinoids from Eurycoma longifolia. Note the current gap in direct anti-Mtb MIC data for many of these compounds.
| Quassinoid | Biological Activity | Cell Line | IC50 / CC50 (µM) | Reference(s) |
| Pasakbumin A | Anti-TB (Intracellular) | Mtb in macrophages | Inhibits growth | [10] |
| Cytotoxicity | Human Lung (A549) & Breast (MCF-7) | Potent | [10] | |
| Eurycomanone | Cytotoxicity | Human Colon Cancer (HCT116) | 20.9 | [14] |
| Cytotoxicity | Human Colon Cancer (SW620) | 23.6 | [14] | |
| Cytotoxicity | Human Embryonic Kidney (HEK293) | >32 | [14] | |
| Cytotoxicity | Normal Human Lung | 424 µg/mL (~860 µM) | [17] | |
| Cytotoxicity | Murine Macrophage (RAW 264.7) | 94.17 | [18] | |
| Eurycomanol | Cytotoxicity | Normal Human Lung | 386 µg/mL (~780 µM) | [17] |
| 13α(21)-Epoxyeurycomanone | Lipolytic Activity | 3T3-L1 Adipocytes | EC50 = 8.6 | [11] |
Future Directions and Conclusion
The quassinoids of Eurycoma longifolia, particularly pasakbumin A, represent a promising avenue for the development of novel anti-tuberculosis therapies. The host-directed mechanism of pasakbumin A is especially intriguing, as it offers a strategy to circumvent conventional drug resistance mechanisms and enhance the efficacy of existing antibiotics.
Critical next steps for this research program should include:
-
Systematic Screening: A comprehensive screening of all major quassinoids isolated from E. longifolia for direct anti-mycobacterial activity using the MABA protocol.
-
Mechanism Deconvolution: Further elucidation of the signaling pathways involved in autophagy induction by pasakbumin A and other potentially active quassinoids.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds and synergistic combinations in established animal models of tuberculosis, such as the mouse or zebrafish model.
-
Pharmacokinetic Optimization: Addressing the poor oral bioavailability of quassinoids like eurycomanone through formulation strategies or medicinal chemistry approaches.
By integrating ethnobotanical knowledge with rigorous scientific methodology, the rich chemical diversity of Eurycoma longifolia can be systematically explored. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to advance the investigation of these natural products as a potential new line of defense in the global fight against tuberculosis.
References
-
Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. (2020). Molecules. [Link]
-
Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines. (2017). Pharmacognosy Magazine. [Link]
-
In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients. (2021). Infection and Drug Resistance. [Link]
-
A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition. (2022). Molecules. [Link]
-
Eurycomanol and eurycomanone as potent inducers for cell-cycle arrest and apoptosis in small and large human lung cancer cell lines. (2021). ResearchGate. [Link]
-
Extraction and Purification Process of the Active Ingredient Eurycomanone from Eurycoma longifolia Jack. (2018). China Pharmacy. [Link]
-
In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia. (2022). Molecules. [Link]
-
Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review. (2024). Molecules. [Link]
-
Determination of in vitro synergy when three antimicrobial agents are combined against Mycobacterium tuberculosis. (2005). International Journal of Antimicrobial Agents. [Link]
-
A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition. (2022). National Center for Biotechnology Information. [Link]
-
2D Checkerboard: FIC index = (MIC [A] + MIC [B]) combination/(MIC [A] +... (2012). ResearchGate. [Link]
-
Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages. (2019). PubMed. [Link]
-
Efficient extraction of quassinoids and alkaloids from Eurycoma longifolia Jack roots using natural deep eutectic solvents and Microwave-Assisted extraction. (2023). ResearchGate. [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). ResearchGate. [Link]
-
Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review. (2024). Molecules. [Link]
-
Cell wall inhibitors increase the accumulation of rifampicin in Mycobacterium tuberculosis. (2018). Microbiology. [Link]
-
Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages. (2019). PLOS ONE. [Link]
-
Natural Products with Potent Antimycobacterial Activity (2000-2024): A Review. (2024). Preprints.org. [Link]
-
A Systematic Review on Antimicrobial and Antiparasitic Activity of Eurycoma longifolia Jack (Tongkat Ali). (2022). Molecules. [Link]
-
The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. (2024). Molecules. [Link]
-
Methods for Determining Fractional Inhibitory Concentration (FIC). (2018). Slideshare. [Link]
-
A review on plants possesses anti tubercular activity. (2022). Journal of Preventive Medicine and Holistic Health. [Link]
-
Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review. (2024). Semantic Scholar. [Link]
-
Quassinoids from Eurycoma longifolia. (2009). Journal of Natural Products. [Link]
-
Quassinoids from Eurycoma longifolia as Potential Dihydrofolate Reductase Inhibitors: A Computational Study. (2022). Current Drug Discovery Technologies. [Link]
-
Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines. (2017). PubMed. [Link]
-
Cytotoxicity of eurycomanone on RAW 264.7 cells. (2019). ResearchGate. [Link]
-
Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. (2020). ResearchGate. [Link]
-
Cytotoxic Activity of Eurycoma Longifolia Jack Root Extract Against Nasopharyngeal Carcinoma Cell Line. (2017). Pharmacognosy Journal. [Link]
-
FIC indices at various ratio of metabolite/rifamycin. (2024). ResearchGate. [Link]
-
Precision analysis of 13α(21)-Epoxyeurycomanone (EE) in HPLC method. (2017). ResearchGate. [Link]
-
Evaluation of anti-inflammatory properties of Eurycoma longifolia Jack and Eurycoma harmandiana Pierre in vitro cultures and their constituents. (2022). Taylor & Francis Online. [Link]
-
Isolation and lipolytic activity of eurycomanone and its epoxy derivative from Eurycoma longifolia. (2017). PubMed. [Link]
-
In Vitro Antibacterial Activity of Eurycoma Longifolia Jack (Tongkat Ali) Root Extract. (2018). Journal of Pharmaceutical Sciences and Research. [Link]
-
Rifampin Pharmacokinetics/Pharmacodynamics in the Hollow-Fiber Model of Mycobacterium kansasii Infection. (2019). FiberCell Systems. [Link]
-
Isolation and lipolytic activity of eurycomanone and its epoxy derivative from Eurycoma longifolia. (2017). ResearchGate. [Link]
-
Comparing the pharmacokinetics of 13α,21-dihydroeurycomanone and eurycomanone exclusively enriched in Eurycoma longifolia extracts and their spermatogenesis enhancement in andrographolide-induced oligospermia in rats. (2021). PubMed. [Link]
-
Immortalized Porcine Alveolar Macrophage Cells (PAM-KNU) - hTERT. (n.d.). abm. [Link]
-
Natural Products with Potent Antimycobacterial Activity (2000-2024): A Review. (2024). Preprints.org. [Link]
Sources
- 1. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on plants possesses anti tubercular activity - J Prev Med Holist Health [jpmhh.org]
- 5. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quassinoids from Eurycoma longifolia as Potential Dihydrofolate Reductase Inhibitors: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and lipolytic activity of eurycomanone and its epoxy derivative from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pasakbumin A controls the growth of Mycobacterium tuberculosis by enhancing the autophagy and production of antibacterial mediators in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition [mdpi.com]
- 15. A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
